molecular formula C11H16O B3079064 2-methyl-3-(4-methylphenyl)propan-1-ol CAS No. 105984-60-9

2-methyl-3-(4-methylphenyl)propan-1-ol

Cat. No.: B3079064
CAS No.: 105984-60-9
M. Wt: 164.24 g/mol
InChI Key: TUKWBYNFHMOXCG-UHFFFAOYSA-N
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Description

2-methyl-3-(4-methylphenyl)propan-1-ol is an organic compound belonging to the class of alcohols. It features a phenyl group substituted with a methyl group at the para position and a propanol chain with a methyl group at the second carbon. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-3-(4-methylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide, reacts with a suitable carbonyl compound like 4-methylbenzaldehyde. The reaction proceeds under anhydrous conditions and typically requires a solvent like diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent .

Industrial Production Methods

In industrial settings, the compound can be produced via catalytic hydrogenation of 2-methyl-3-(4-methylphenyl)propan-1-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction reduces the carbonyl group to a hydroxyl group, yielding the desired alcohol .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2-methyl-3-(4-methylphenyl)propan-1-one, using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: It can be reduced to form the corresponding alkane, 2-methyl-3-(4-methylphenyl)propane, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2-methyl-3-(4-methylphenyl)propan-1-one

    Reduction: 2-methyl-3-(4-methylphenyl)propane

    Substitution: 2-methyl-3-(4-methylphenyl)propyl chloride or bromide

Scientific Research Applications

2-methyl-3-(4-methylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-methylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

2-methyl-3-(4-methylphenyl)propan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-methyl-3-(4-methylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKWBYNFHMOXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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